Cas no 1704065-14-4 (3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one)

3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a brominated aromatic ketone derivative featuring a pyrrolidine substituent. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as an intermediate in the preparation of pharmacologically active molecules. The presence of the 2-bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, while the pyrrolidinyl moiety contributes to its potential as a building block for nitrogen-containing heterocycles. Its well-defined structure and stability under standard conditions make it a reliable reagent for targeted synthetic applications. The compound is typically handled under inert conditions to preserve its reactivity.
3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one structure
1704065-14-4 structure
商品名:3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
CAS番号:1704065-14-4
MF:C13H16BrNO
メガワット:282.176242828369
MDL:MFCD28400208
CID:4703272

3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 3-(2-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
    • AM87865
    • 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
    • MDL: MFCD28400208
    • インチ: 1S/C13H16BrNO/c14-12-6-2-1-5-11(12)7-8-13(16)15-9-3-4-10-15/h1-2,5-6H,3-4,7-10H2
    • InChIKey: BSULXVYTMHYOQQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=CC=1CCC(N1CCCC1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 238
  • トポロジー分子極性表面積: 20.3

3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D626240-1g
3-(2-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
1704065-14-4 97%
1g
$1181 2024-05-24
A2B Chem LLC
AF02119-1g
3-(2-broMophenyl)-1-(pyrrolidin-1-yl)propan-1-one
1704065-14-4 95%
1g
$624.00 2024-04-20
eNovation Chemicals LLC
D626240-1g
3-(2-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
1704065-14-4 97%
1g
$1181 2025-02-20
TRC
B123225-500mg
3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
1704065-14-4
500mg
$ 325.00 2022-06-07
A2B Chem LLC
AF02119-5g
3-(2-broMophenyl)-1-(pyrrolidin-1-yl)propan-1-one
1704065-14-4 95%
5g
$1045.00 2024-04-20
eNovation Chemicals LLC
D626240-1g
3-(2-bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
1704065-14-4 97%
1g
$1181 2025-02-27
TRC
B123225-250mg
3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one
1704065-14-4
250mg
$ 200.00 2022-06-07

3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one 関連文献

3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-oneに関する追加情報

Introduction to 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one (CAS No. 1704065-14-4)

3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural features that make it a valuable intermediate in the synthesis of biologically active molecules. This compound, identified by its Chemical Abstracts Service (CAS) number 1704065-14-4, has garnered attention due to its potential applications in drug discovery and development. The presence of both a brominated aromatic ring and a pyrrolidine moiety in its molecular structure endows it with distinct chemical properties that are conducive to further functionalization and derivatization, making it a versatile building block for medicinal chemists.

The bromophenyl substituent plays a crucial role in the reactivity of this compound, facilitating various coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex organic molecules, including heterocyclic scaffolds that are prevalent in many therapeutic agents. The pyrrolidin-1-yl group, on the other hand, contributes to the compound's solubility and bioavailability, which are critical factors in drug design. The combination of these structural elements makes 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one a promising candidate for further exploration in the development of novel pharmaceuticals.

Recent advancements in computational chemistry have enabled the efficient prediction of the biological activity of this compound. Molecular modeling studies suggest that derivatives of 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one may exhibit inhibitory effects on various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurological disorders. For instance, virtual screening techniques have identified potential binding interactions between this compound's scaffold and target proteins, hinting at its utility as a lead compound for drug development.

In vitro studies have begun to unravel the pharmacological profile of 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one and its derivatives. Preliminary results indicate that certain analogs demonstrate significant potency against specific disease-related pathways. For example, modifications to the bromophenyl ring have shown enhanced binding affinity to kinases, which are key targets in oncology research. Similarly, alterations to the pyrrolidin-1-yl moiety have been explored to optimize pharmacokinetic properties, including metabolic stability and blood-brain barrier penetration.

The synthesis of 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the bromination of a phenyl derivative followed by nucleophilic substitution with a pyrrolidine precursor. Advances in catalytic systems have allowed for more efficient and environmentally benign routes to this compound, aligning with the growing emphasis on sustainable chemistry practices.

The pharmaceutical industry is increasingly leveraging high-throughput screening (HTS) technologies to identify novel drug candidates derived from structurally diverse libraries like those featuring 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one. Such libraries provide a rich source of compounds for HTS campaigns, enabling rapid identification of biologically active molecules. The integration of machine learning algorithms has further accelerated this process by predicting potential hits based on structural features alone.

Beyond its applications in drug discovery, 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one has shown promise in materials science research. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. The ability to fine-tune its properties through structural modifications opens up possibilities for innovative applications in nanotechnology and advanced materials.

As research continues to uncover new applications for 3-(2-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one, collaborations between academia and industry will be essential to translate these findings into tangible benefits for society. The compound's versatility and potential make it a cornerstone in the ongoing quest to develop safer and more effective therapeutic agents.

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